(2E)-3-[3,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[3,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOIC ACID: is a synthetic organic compound characterized by its unique structural features, including a phenyl ring substituted with methoxy groups, a morpholine sulfonyl group, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[3,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOIC ACID typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Phenyl Ring Substituents: The starting material, 3,4-dimethoxybenzaldehyde, undergoes sulfonylation with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Propenoic Acid Moiety: The intermediate product is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the propenoic acid group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are considered. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the propenoic acid moiety, converting it to the corresponding saturated carboxylic acid.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and potential therapeutic applications.
Cell Signaling: It can be used to study cell signaling pathways, particularly those involving sulfonyl-containing molecules.
Medicine:
Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Diagnostics: It can be used in the development of diagnostic agents for detecting specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-3-[3,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The propenoic acid moiety may participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition. These interactions can modulate various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
(2E)-3-[3,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOIC ACID: can be compared with other compounds containing similar functional groups, such as:
Uniqueness: The combination of methoxy groups, morpholine sulfonyl group, and propenoic acid moiety in this compound imparts unique chemical properties and reactivity, making it distinct from other similar compounds
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxy-5-morpholin-4-ylsulfonylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7S/c1-21-12-9-11(3-4-14(17)18)10-13(15(12)22-2)24(19,20)16-5-7-23-8-6-16/h3-4,9-10H,5-8H2,1-2H3,(H,17,18)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWANTAWKGSICS-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.